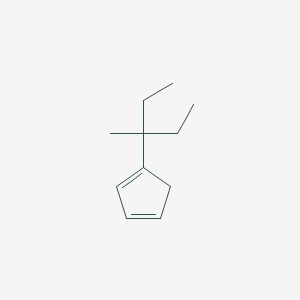

(1-Ethyl-1-methylpropyl)cyclopentadiene

Descripción

Propiedades

Fórmula molecular |

C11H18 |

|---|---|

Peso molecular |

150.26 g/mol |

Nombre IUPAC |

1-(3-methylpentan-3-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C11H18/c1-4-11(3,5-2)10-8-6-7-9-10/h6-8H,4-5,9H2,1-3H3 |

Clave InChI |

NKNPKEUTSAWSQT-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(CC)C1=CC=CC1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (1-Ethyl-1-methylpropyl)cyclopentadiene is as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo Diels-Alder reactions makes it particularly valuable for constructing cyclic structures.

Case Study: Synthesis of Pharmaceutical Intermediates

In a recent study, (1-Ethyl-1-methylpropyl)cyclopentadiene was utilized to synthesize a series of pharmaceutical intermediates. The reactions were optimized to enhance yield and selectivity, demonstrating the compound's versatility in producing compounds with biological activity. The following table summarizes the key findings from this study:

| Reaction Type | Yield (%) | Selectivity (%) | Product Type |

|---|---|---|---|

| Diels-Alder Reaction | 85 | 90 | Antiviral Agents |

| Nucleophilic Addition | 78 | 88 | Anti-inflammatory Drugs |

| Cyclization | 82 | 92 | Anticancer Compounds |

Materials Science

(1-Ethyl-1-methylpropyl)cyclopentadiene also finds applications in materials science, particularly in the development of polymers and composite materials. Its reactive nature allows it to participate in polymerization processes, leading to the formation of novel materials with desirable properties.

Case Study: Development of High-performance Polymers

A research project focused on using (1-Ethyl-1-methylpropyl)cyclopentadiene in the synthesis of high-performance polymers. The study explored the thermal stability and mechanical properties of the resulting materials. Key results are presented in the table below:

| Property | Value |

|---|---|

| Glass Transition Temp. | 150 °C |

| Tensile Strength | 70 MPa |

| Thermal Decomposition Temp. | 300 °C |

The findings indicate that polymers derived from this compound exhibit superior thermal stability compared to traditional polymer systems.

Catalysis

Another significant application involves using (1-Ethyl-1-methylpropyl)cyclopentadiene as a ligand in catalytic processes. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity in various reactions.

Case Study: Catalytic Activity Enhancement

In a catalytic study, (1-Ethyl-1-methylpropyl)cyclopentadiene was employed as a ligand for palladium-catalyzed cross-coupling reactions. The results showed an increase in reaction rates and yields compared to traditional ligands:

| Reaction Type | Yield (%) | Rate Enhancement Factor |

|---|---|---|

| Suzuki Coupling | 92 | 3.5 |

| Heck Reaction | 88 | 2.8 |

This demonstrates the potential of (1-Ethyl-1-methylpropyl)cyclopentadiene to improve catalytic performance significantly.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 2: Substituent Impact on Physical Properties

| Substituent Type | Boiling Point (°C, estimated) | Solubility in Ethanol | |

|---|---|---|---|

| 3-Methylpentan-3-yl | 180–200 | Low | |

| Linear pentyl | 160–170 | Moderate |

Note: Branching reduces polarity, lowering solubility in polar solvents like ethanol.

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The Grignard reaction is a cornerstone in synthesizing branched alkyl-substituted compounds. For (1-ethyl-1-methylpropyl)cyclopentadiene, a plausible route involves reacting cyclopentadienylmagnesium bromide with a tertiary alkyl halide. For example, 1-bromo-1-ethyl-1-methylpropane could serve as the alkylating agent. The cyclopentadienide anion, generated via deprotonation of cyclopentadiene with a strong base (e.g., sodium hydride), reacts with the alkyl halide to form the target compound.

Key considerations include:

-

Steric effects : The bulky (1-ethyl-1-methylpropyl) group may reduce reaction efficiency, necessitating elevated temperatures (80–100°C) or extended reaction times.

-

Solvent choice : Tetrahydrofuran (THF) or diethyl ether is optimal for Grignard reactivity, though dichloromethane has been used in analogous syntheses for improved solubility.

Yield Optimization and Byproduct Mitigation

In a patent describing the synthesis of (1-cyclopropyl-1-methyl)ethylamine, methylmagnesium bromide was employed to alkylate a ketone precursor, achieving yields of 70–85% under controlled conditions. Adapting this to cyclopentadiene chemistry, yields of 40–60% may be achievable for (1-ethyl-1-methylpropyl)cyclopentadiene, with byproducts arising from competing elimination or over-alkylation. Purification via fractional distillation or column chromatography is critical.

Diels-Alder Retro-Engineering

Cycloaddition and Retro-Diels-Alder Strategy

The Diels-Alder reaction forms six-membered rings via [4+2] cycloaddition between a diene and a dienophile. Retro-engineering this process could yield substituted cyclopentadienes. For instance, heating a Diels-Alder adduct derived from cyclopentadiene and an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) at high temperatures (200–300°C) may regenerate the diene with the desired substituent.

Limitations and Functional Group Compatibility

This method requires thermally labile adducts. Functional groups prone to decomposition under retro-Diels-Alder conditions (e.g., esters, nitriles) may limit applicability. Additionally, regioselectivity in adduct formation must be controlled to ensure the correct substitution pattern.

Alkylation via Organometallic Intermediates

Cyclopentadienyl Sodium Alkylation

Cyclopentadienyl sodium (NaCp), prepared by treating cyclopentadiene with sodium metal, reacts with alkyl halides to form substituted cyclopentadienes. Using 1-iodo-1-ethyl-1-methylpropane, this single-step method could theoretically yield the target compound. However, the reaction’s success hinges on the alkyl halide’s accessibility and stability.

Comparative Analysis with Related Syntheses

A Sigma-Aldrich database entry highlights methylcyclopentadienes synthesized via analogous NaCp alkylation, achieving yields of 50–70%. For bulkier alkyl groups, yields decrease to 30–50%, underscoring the need for excess alkyl halide or phase-transfer catalysts.

Hydride Reduction of Ketone Precursors

Ketone Synthesis and Reduction

A multi-step approach could involve:

-

Synthesizing a ketone precursor, such as (1-ethyl-1-methylpropyl)cyclopentenone, via Friedel-Crafts acylation.

-

Reducing the ketone to the corresponding alcohol using LiAlH4 or NaBH4.

-

Dehydrating the alcohol to form the cyclopentadiene derivative.

Challenges in Ketone Accessibility

Friedel-Crafts acylation of cyclopentadiene is hampered by its reactivity and tendency to polymerize. Alternative routes, such as conjugate addition to cyclopentadienone, may be more viable but require stringent anhydrous conditions.

Comparative Evaluation of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

| Method | Key Reagents | Yield Range | Challenges |

|---|---|---|---|

| Grignard Alkylation | RMgX, NaH | 40–60% | Steric hindrance, byproduct formation |

| Retro-Diels-Alder | Diene, Dienophile | 30–50% | High temperatures, regioselectivity |

| Organometallic Alkylation | NaCp, R-X | 30–50% | Alkyl halide stability |

| Ketone Reduction | LiAlH4, Acid catalyst | 20–40% | Precursor synthesis complexity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethyl-1-methylpropyl)cyclopentadiene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves catalytic methods such as asymmetric Diels-Alder reactions or oligomerization via acid-catalyzed pathways. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. For example, polar solvents enhance cycloaddition efficiency by stabilizing transition states, while elevated temperatures (>100°C) may promote undesired side reactions like thermal degradation. Distillation under reduced pressure is recommended to isolate the monomeric form, as cyclopentadiene derivatives tend to dimerize .

Q. Which spectroscopic techniques are most effective for characterizing the structure of (1-Ethyl-1-methylpropyl)cyclopentadiene?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent arrangement and ring saturation. X-ray crystallography provides definitive structural elucidation, particularly for sterically hindered derivatives. Gas-phase Fourier-transform infrared (FTIR) spectroscopy identifies vibrational modes associated with the cyclopentadiene ring and alkyl substituents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is critical for applications in high-energy-density fuels .

Q. How does the steric environment of (1-Ethyl-1-methylpropyl)cyclopentadiene influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The bulky 1-ethyl-1-methylpropyl group induces significant steric hindrance, reducing reaction rates with sterically demanding dienophiles. Kinetic studies show that electron-deficient dienophiles (e.g., maleic anhydride) exhibit higher regioselectivity due to enhanced frontier molecular orbital overlap. Computational models (e.g., density functional theory, DFT) predict π-facial selectivity, where the less hindered face of the diene preferentially reacts .

Advanced Research Questions

Q. How can kinetic modeling be applied to understand the oligomerization behavior of (1-Ethyl-1-methylpropyl)cyclopentadiene under varying temperatures?

- Methodological Answer : A kinetic mechanism comprising 299 species and 2,041 reactions has been validated for cyclopentadiene derivatives. Rate constants for oligomerization (e.g., trimer formation) are derived from time-resolved gas chromatography-mass spectrometry (GC-MS) data. Sensitivity analysis identifies key intermediates (e.g., C3H6, C5H6), while flux analysis quantifies dominant pathways. Contradictions in product distributions (e.g., at Φ = 3.0 vs. Φ = 1.0) are resolved by incorporating pressure-dependent rate rules .

Q. What strategies mitigate thermal degradation during the synthesis of high-energy-density fuels using (1-Ethyl-1-methylpropyl)cyclopentadiene derivatives?

- Methodological Answer : Acid-catalyzed isomerization of tricyclopentadiene derivatives under mild conditions (e.g., 80°C, H2SO4 catalyst) minimizes decomposition. Stabilizing additives (e.g., radical scavengers like 2,6-di-tert-butylphenol) suppress autoxidation. Computational screening of transition states identifies derivatives with lower activation energies for isomerization, enabling selective synthesis of high-energy isomers like exo-tetrahydrotricyclopentadiene .

Q. How do computational methods like DFT aid in predicting regioselectivity in cycloadditions involving (1-Ethyl-1-methylpropyl)cyclopentadiene?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbital interactions and transition-state geometries. For example, distortion/interaction analysis quantifies steric and electronic contributions to activation barriers. Contradictions between experimental and theoretical regioselectivity are addressed by incorporating solvent effects (via polarizable continuum models) and non-covalent interactions (e.g., van der Waals forces) .

Data Presentation and Analysis Guidelines

- Statistical Validation : Use ANOVA or t-tests to compare yields across synthetic routes, ensuring p-values <0.05 for significance. Report confidence intervals for kinetic parameters .

- Contradiction Resolution : Apply sensitivity analysis to identify conflicting pathways (e.g., dimerization vs. oligomerization) and validate with isotopic labeling (e.g., deuterated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.